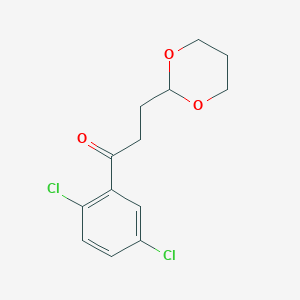

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a synthetic organic compound with the molecular formula C13H14Cl2O3 and a molecular weight of approximately 289.15 g/mol. Its unique structural features include a dioxane ring and a dichlorophenyl moiety, which may contribute to its biological activity. This article explores the biological properties, potential applications, and relevant research findings related to this compound.

Biological Activity Overview

Research indicates that compounds with dioxane rings often exhibit various biological activities, including antimicrobial and anticancer properties. The dichlorophenyl group may enhance these activities due to its electron-withdrawing effects, which can increase the electrophilicity of neighboring functional groups .

Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit certain metabolic pathways in microorganisms. This inhibition could be useful for developing antimicrobial agents. Similar compounds have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1,3-Dioxan-2-yl)propan-1-one | C12H14O3 | Lacks chlorine substitutions; simpler structure |

| 4-Chloroacetophenone | C9H9ClO | Contains an acetophenone structure; more reactive |

| 2-Chloro-5-methylphenol | C7H7ClO | Simple phenolic compound; different biological activity profile |

The unique combination of the dioxane ring and dichlorophenyl group in this compound may result in distinct biological activities not observed in simpler analogs.

Study on 1,3-Dioxolanes

A study synthesized various 1,3-dioxolanes and tested their antibacterial and antifungal activities. The results indicated that many of these compounds exhibited significant activity against Candida albicans and several bacterial strains such as Staphylococcus epidermidis and Enterococcus faecalis . This suggests that similar structural motifs could confer comparable biological activities to this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one?

A common approach involves condensation reactions between substituted acetophenones and cyclic ether aldehydes. For example, analogous syntheses (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) use ethanol as a solvent with catalytic thionyl chloride to facilitate enolate formation and subsequent aldol addition . Purification typically employs recrystallization or column chromatography.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze 1H, 13C, and 19F spectra to verify substituent positions and stereochemistry.

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement, particularly for resolving halogen or ether group orientations .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

Q. What analytical methods ensure purity for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection is standard. For example, related propanone derivatives are analyzed using reverse-phase C18 columns with mobile phases like acetonitrile/water (60:40) and monitored at 254 nm. Impurity thresholds should adhere to ICH guidelines (e.g., <0.1% for major byproducts) .

Q. How does the electron-withdrawing effect of chlorine substituents influence reactivity?

The 2,5-dichlorophenyl group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Computational studies (e.g., DFT) can predict reaction sites by analyzing partial charges and frontier molecular orbitals. Experimental validation includes kinetic studies of reactions with nucleophiles like Grignard reagents.

Q. What solvent systems are optimal for recrystallization?

Binary solvent systems (e.g., ethanol/water or dichloromethane/hexane) are preferred. For halogenated propanones, solubility tests at varying temperatures (20–80°C) help identify optimal recrystallization conditions. Evidence from similar compounds suggests ethanol yields high-purity crystals with minimal solvent retention .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

Contradictions (e.g., disorder in the dioxane ring) require iterative refinement using SHELXL. Strategies include:

- Applying restraints for bond lengths/angles in disordered regions.

- Testing for twinning via PLATON’s TWIN analysis.

- Validating hydrogen bonding networks with Mercury visualization tools .

Q. What experimental designs mitigate byproduct formation during synthesis?

- Temperature control : Maintain reaction temperatures below 60°C to avoid side reactions (e.g., ether cleavage).

- Catalyst optimization : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity.

- In situ monitoring : Employ FTIR or Raman spectroscopy to track ketone consumption and intermediate formation .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like 5-HT₄ receptors (as seen in structurally related propanones) identifies potential binding modes. Pharmacophore modeling highlights critical features such as the dichlorophenyl group’s hydrophobic interactions and the dioxane ring’s hydrogen-bonding capacity .

Q. What strategies resolve spectral overlaps in NMR characterization?

- 2D NMR : Utilize HSQC and HMBC to assign 1H-13C correlations, particularly for overlapping aromatic protons.

- Solvent effects : Use deuterated DMSO to sharpen peaks for chlorine-adjacent protons.

- Dynamic NMR : Analyze variable-temperature spectra to resolve conformational exchange in the dioxane moiety .

Q. How does the compound’s stability under varying pH conditions affect experimental design?

Stability studies (pH 1–13, 37°C) using UV-Vis spectroscopy reveal degradation kinetics. For example, acidic conditions may hydrolyze the dioxane ring, necessitating buffered solutions (pH 7.4) for biological assays. Accelerated stability testing (40°C/75% RH) informs storage protocols .

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZJQOOFXZBMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646054 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-47-6 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.